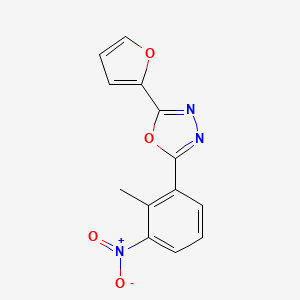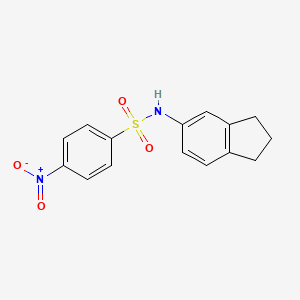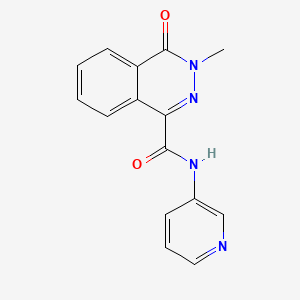![molecular formula C10H14N6 B5714397 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine](/img/structure/B5714397.png)
6-(1-azepanyl)tetrazolo[1,5-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-azepanyl)tetrazolo[1,5-b]pyridazine, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to have a wide range of biological activities, including anti-inflammatory, neuroprotective, and antitumor effects. In
Wirkmechanismus
The mechanism of action of 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine involves the inhibition of this compound, which is a serine/threonine kinase that is involved in various cellular processes, including glycogen metabolism, gene expression, and cell proliferation. By inhibiting this compound, this compound can modulate various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been found to modulate various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines and promote the survival of neurons. Furthermore, this compound has been found to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine in lab experiments is its specificity for this compound, which allows for the selective modulation of this compound-dependent signaling pathways. Additionally, this compound has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for therapeutic applications. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine. One potential direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its therapeutic potential. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory, neuroprotective, and antitumor effects of this compound. Furthermore, the potential applications of this compound in other disease models, such as cardiovascular diseases and metabolic disorders, should be explored. Finally, the development of novel derivatives of this compound with improved pharmacokinetics and efficacy is an important direction for future research.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various disease models. Its specificity for this compound and its ability to modulate various signaling pathways make it a promising candidate for the development of novel therapeutics. However, further research is needed to fully elucidate its molecular mechanisms and optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine involves the reaction of 5-aminotetrazole with 1-(6-bromohexyl)pyridinium bromide in the presence of potassium carbonate and dimethylformamide. The resulting compound is then subjected to hydrogenation to obtain the final product. This method has been optimized to produce high yields of this compound with good purity.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine have been extensively studied in the scientific community. This compound has been found to have anti-inflammatory effects by inhibiting the activity of glycogen synthase kinase-3 (this compound), which is involved in the regulation of inflammatory responses. Additionally, this compound has been shown to have neuroprotective effects by promoting neuronal survival and reducing neuroinflammation. Furthermore, this compound has been found to have antitumor effects by inhibiting the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
6-(azepan-1-yl)tetrazolo[1,5-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-2-4-8-15(7-3-1)10-6-5-9-11-13-14-16(9)12-10/h5-6H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEPPXVRQINIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN3C(=NN=N3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5714316.png)
![N-[4-({[3-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5714331.png)

![1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5714347.png)

![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5714366.png)
![N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5714372.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5714379.png)
![5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B5714381.png)




